molecular formula C14H15NO B1634440 2-((Benzylamino)methyl)phenol

2-((Benzylamino)methyl)phenol

Cat. No.: B1634440
M. Wt: 213.27 g/mol
InChI Key: FEIYUDNHQFTSBE-UHFFFAOYSA-N
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Description

2-((Benzylamino)methyl)phenol is an organic compound with the molecular formula C14H15NO. It is a derivative of phenol, where a benzylamino group is attached to the methyl group at the ortho position relative to the hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-((Benzylamino)methyl)phenol can be synthesized through a two-step process involving the reaction of salicylaldehyde with benzylamine, followed by reduction with sodium tetrahydroborate. The reaction is typically carried out in ethanol with the presence of a molecular sieve to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the same synthetic route as described above, with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-((Benzylamino)methyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((Benzylamino)methyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((Benzylamino)methyl)phenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the benzylamino group can interact with enzymes and receptors. These interactions can lead to changes in cellular processes, such as inhibition of microbial growth or modulation of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Benzylamino)methyl)phenol is unique due to the presence of both a benzylamino group and a phenolic hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

2-[(benzylamino)methyl]phenol

InChI

InChI=1S/C14H15NO/c16-14-9-5-4-8-13(14)11-15-10-12-6-2-1-3-7-12/h1-9,15-16H,10-11H2

InChI Key

FEIYUDNHQFTSBE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNCC2=CC=CC=C2O

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=CC=C2O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium borohydride (0.2 g) was added in small portions to 3 mL of dry 2-propanol in a nitrogen atmosphere. To this mixture was added dropwise a solution of 1.0 g of 2-(benzylimino-methyl)-phenol in 3 mL of 2-propanol. After complete addition, stirring was continued for 1 h. Then water was added in order to decompose excess borohydride, and the volatiles were removed in vacuo. The residue was redissolved in ethyl acetate, washed with water, dried (sodium sulfate) and concentrated yielding 0.9 g of 2-(benzylamino-methyl)-phenol as an oil. EI-MS: 213 (M+).
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0.2 g
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3 mL
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1 g
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3 mL
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solvent
Reaction Step Two
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